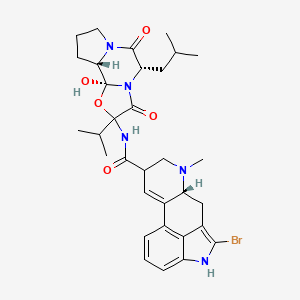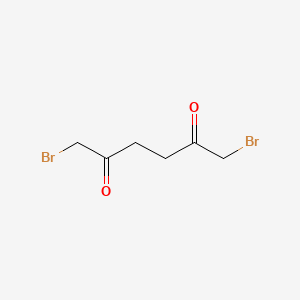
1,6-Dibromo-2,5-hexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2,5-hexanedione is a specialty chemical with the molecular formula C6H8Br2O2 and a molecular weight of 271.93 g/mol . It is a versatile building block used in various chemical reactions and research applications. This compound is known for its role as a reagent in the synthesis of other compounds and its utility in synthetic organic chemistry and natural product synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromo-2,5-hexanedione can be synthesized through various methods. One common approach involves the dibromination of alkenes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source . This reaction proceeds under mild conditions without the need for a catalyst or external oxidant, resulting in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of bromine and other reagents to achieve the desired dibromination. The specific conditions and reagents used may vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2,5-hexanedione undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using this compound as the acylating agent.
Grignard Reactions: The compound can react with Grignard reagents to form new carbon-carbon bonds.
Aldol Condensation: It can participate in aldol condensation reactions to form β-hydroxy ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, Grignard reagents, and various catalysts. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, Friedel-Crafts acylation yields acylated aromatic compounds, while Grignard reactions produce new carbon-carbon bonded compounds .
Scientific Research Applications
1,6-Dibromo-2,5-hexanedione has a wide range of scientific research applications, including:
Synthetic Organic Chemistry: It is used as a reagent for the synthesis of various organic compounds.
Natural Product Synthesis: The compound is valuable in the synthesis of natural products and complex molecules.
Biological Research: It serves as a potent and selective activator for isoenzymes VA and VII of carbonic anhydrase, making it useful in enzymatic studies.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2,5-hexanedione involves its interaction with specific molecular targets. For example, it acts as an activator for isoenzymes VA and VII of carbonic anhydrase by binding to the active site and enhancing enzymatic activity. The exact molecular pathways involved in its effects may vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,6-Dibromo-2,5-hexanedione include other dibromoalkanes and diketones, such as:
1,2-Dibromoethane: A simple dibromoalkane used in organic synthesis.
2,5-Hexanedione: A related diketone with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in synthetic chemistry. Its ability to selectively activate certain isoenzymes also sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H8Br2O2 |
|---|---|
Molecular Weight |
271.93 g/mol |
IUPAC Name |
1,6-dibromohexane-2,5-dione |
InChI |
InChI=1S/C6H8Br2O2/c7-3-5(9)1-2-6(10)4-8/h1-4H2 |
InChI Key |
FBCJIELYNSWMET-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
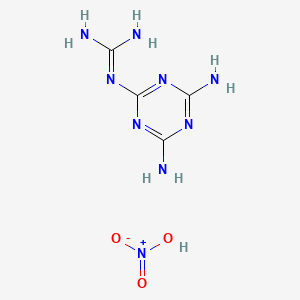

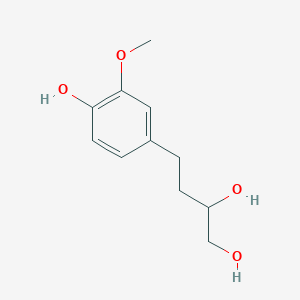

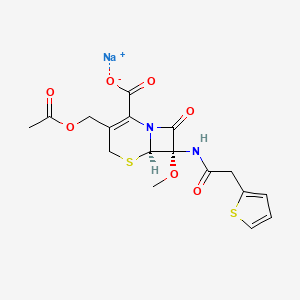

![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
